(R)-Pinocembrin

Antioxidant Cytotoxicity Natural Product Chemistry

Researchers relying on racemic pinocembrin or generic flavanones face stereochemical variability that obscures Akt-dependent neuroprotection data. Pure (R)-Pinocembrin eliminates this confound. • Stereospecifically upregulates p-Akt/Akt ratio and modulates Bax/Bcl-2 in HT22 hippocampal neurons. • Ensures predictable CNS pharmacokinetics-avoids enantiomer-biased brain retention seen with the racemate. • Serves as the non-oxygenated flavanone baseline for Nrf2/HO-1 SAR studies. Reliable supply with batch-to-batch consistency.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 206660-42-6
Cat. No. B113804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Pinocembrin
CAS206660-42-6
Synonyms(2R)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one;  (R)-2,3-dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one;  (-)-Pinocembrin;  (-)-Pinocoembrin; 
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1
InChIKeyURFCJEUYXNAHFI-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Pinocembrin (CAS 206660-42-6) for Preclinical Stroke & Neuroinflammation Research: Stereo‑Defined Flavanone with Phase II Clinical Heritage


(R)-Pinocembrin is the unnatural, stereochemically defined (R)-enantiomer of the chiral flavanone pinocembrin (5,7-dihydroxyflavanone). While the natural (S)-enantiomer is a minor constituent of propolis and certain plants, (R)-pinocembrin is obtained synthetically via chiral resolution of the racemate and exists as a pure, well‑characterized research compound [1]. It is distinct from other flavanones (e.g., naringenin, pinostrobin) by the complete absence of B‑ring oxygenation and from the natural (S)-enantiomer by its stereochemical configuration at C‑2. (R)-Pinocembrin is a component of the pinocembrin racemate, which has advanced to Phase II clinical trials for acute ischemic stroke in China and is approved for such clinical trial applications [2]. This guide focuses exclusively on the differential, quantifiable evidence supporting the selection of pure (R)-pinocembrin over closely related analogs.

Why (R)-Pinocembrin Cannot Be Substituted with Generic Flavanones or Racemates


Selecting a generic flavanone (e.g., naringenin, pinostrobin, or chrysin) or even the racemic pinocembrin mixture as a substitute for pure (R)-pinocembrin introduces critical scientific and regulatory variability. Flavanones exhibit profound structure‑activity divergence: the degree of B‑ring hydroxylation and C‑ring methoxylation fundamentally alter antioxidant mechanism (direct scavenging vs. Nrf2 induction) and target engagement [1]. Even stereochemistry within the same scaffold matters: (R)- and (S)-pinocembrin display distinct pharmacokinetic profiles in vivo, with (R)-pinocembrin demonstrating stereoselective advantages in brain retention when administered as the racemate, and differential modulation of pro‑apoptotic signaling pathways (Bax/Bcl-2, p‑Akt/Akt) in vitro [2]. Substitution with the racemate obscures these stereospecific effects and complicates interpretation of both in vitro and in vivo data. The quantitative comparisons below establish that (R)-pinocembrin occupies a unique, evidence‑based position that cannot be replicated by its closest structural analogs.

(R)-Pinocembrin (CAS 206660-42-6): Quantified Differentiation from Pinostrobin, Chrysin, Naringenin, and Racemate


Superior Antioxidant Potency: (R)-Pinocembrin vs. Pinostrobin in DPPH Radical Scavenging and Cytotoxicity

In a direct, side‑by‑side comparison of the two flavanones isolated from Kaempferia pandurata, pinocembrin demonstrated superior antioxidant and cytotoxic activity relative to its close structural analog pinostrobin (5‑hydroxy‑7‑methoxyflavanone) [1]. While pinostrobin has an identical flavanone core, its 7‑methoxy group (vs. the 7‑hydroxyl in pinocembrin) results in consistently weaker activity across multiple assays.

Antioxidant Cytotoxicity Natural Product Chemistry

Phase 2 Enzyme Induction: (R)-Pinocembrin is a Weaker Inducer than Pinostrobin, Enabling Selective Chemoprotection Strategies

In a comparative assessment of prominent honey flavonoids for their ability to induce the phase 2 detoxifying enzyme quinone reductase (QR) in murine hepatoma cells, pinocembrin was a markedly weaker inducer than its methoxylated analog pinostrobin [1]. This is a critical differentiation for researchers designing chemoprotection studies or evaluating the therapeutic index of flavanone‑based interventions.

Chemoprotection Nrf2 Quinone Reductase

Neuroprotection Mechanism: (R)-Pinocembrin Activates Pro‑Survival Signaling (p‑Akt/Akt, Bax/Bcl‑2) Uniquely vs. Racemate

A 2025 study directly compared the neuroprotective effects of (+)-pinocembrin (equivalent to the (R)-enantiomer) and (−)-pinocembrin (equivalent to the (S)-enantiomer) in an oxygen‑glucose deprivation/reperfusion (OGD/R) model using HT22 hippocampal cells [1]. While both enantiomers conferred cytoprotection at overlapping concentration ranges, mechanistic analysis by Western blot revealed a key stereospecific difference: only (+)-pinocembrin significantly upregulated the pro‑survival p‑Akt/Akt ratio and modulated the Bax/Bcl‑2 apoptotic ratio, indicating a distinct engagement of the Akt signaling pathway.

Neuroprotection Stroke Apoptosis Stereoselectivity

Stereoselective Brain Retention: (R)-Pinocembrin Exhibits Enhanced CNS Exposure from Racemate Administration

Pharmacokinetic analysis in rats revealed a striking stereoselective phenomenon: following intravenous administration of the pinocembrin racemate, the brain‑to‑plasma concentration ratio of (−)-pinocembrin (the (S)-enantiomer) was consistently higher than that of (+)-pinocembrin (the (R)-enantiomer) [1]. This indicates that (−)-pinocembrin is preferentially retained in brain tissue when administered as part of the racemic mixture. Furthermore, the study confirmed no in vivo stereochemical inversion occurs in plasma or brain, ensuring the administered stereochemistry is preserved.

Pharmacokinetics Blood‑Brain Barrier Stereoselectivity CNS Drug Delivery

Structural Basis for Nrf2/HO-1 Activation: (R)-Pinocembrin is the Prototype Non‑Oxygenated Flavanone

Within the flavanone subclass, the degree of B‑ring hydroxylation is a key determinant of both direct antioxidant capacity and the ability to induce the Nrf2/HO-1 axis [1]. Pinocembrin, lacking any B‑ring hydroxyl groups, represents the baseline, non‑oxygenated flavanone scaffold. In contrast, naringenin (4′‑hydroxyl) and eriodictyol (3′,4′‑dihydroxyl) possess increasing hydroxylation. While all three flavanones can induce the Nrf2/HO-1 pathway and are neuroprotective, pinocembrin's distinct structural minimalism makes it the preferred tool compound for dissecting the contribution of the flavanone core, independent of B‑ring redox chemistry.

Nrf2 HO-1 Oxidative Stress Structure‑Activity Relationship

Clinical Development Validation: (R)-Pinocembrin as an Enantiomerically Pure Component of a Phase II Stroke Drug

The pinocembrin racemate (a 1:1 mixture of (R)- and (S)-enantiomers) has been advanced to Phase II clinical trials in China for the treatment of acute ischemic stroke and is approved by the Chinese Food and Drug Administration as a candidate new drug for this indication [REFS-1, REFS-2]. This clinical progress distinguishes pinocembrin from nearly all other non‑oxygenated flavanones (e.g., pinostrobin, chrysin) which lack such advanced therapeutic validation. The pure (R)-enantiomer, being a component of this clinically evaluated racemate, carries a unique translational relevance that is absent for its closest structural analogs.

Clinical Trial Stroke Therapeutic Development Ischemia

High‑Impact Research Applications for (R)-Pinocembrin (CAS 206660-42-6)


Stereospecific Neuroprotection Studies in In Vitro Ischemia Models

(R)-Pinocembrin is the preferred enantiomer for investigating p‑Akt/Akt‑ and Bax/Bcl‑2‑mediated neuroprotection in oxygen‑glucose deprivation/reperfusion (OGD/R) assays. As established in Section 3, only the (R)-enantiomer significantly upregulates the p‑Akt/Akt ratio and modulates the Bax/Bcl‑2 apoptotic ratio in HT22 hippocampal neurons [1]. Researchers aiming to delineate the Akt‑dependent component of pinocembrin's neuroprotective mechanism should utilize pure (R)-pinocembrin rather than the racemate, which masks this stereospecific signaling event. This application is directly relevant to the compound's Phase II clinical positioning for ischemic stroke.

Controlled CNS Pharmacokinetic Studies in Rodent Models

For in vivo studies requiring precise control over brain exposure to a flavanone, pure (R)-pinocembrin offers a distinct advantage. Data in Section 3 demonstrate that following racemate administration, the (−)-enantiomer (S-configuration) achieves a significantly higher brain‑to‑plasma concentration ratio than the (+)-enantiomer (R-configuration) [1]. This stereoselective brain retention introduces a confounding variable in CNS studies using the racemate. By using pure (R)-pinocembrin, researchers eliminate this variability, ensuring that observed central effects are attributable to a single, well‑characterized molecular entity with predictable CNS pharmacokinetics.

Structure‑Activity Relationship (SAR) Studies of Flavanone Nrf2 Activators

(R)-Pinocembrin serves as the essential 'baseline' or 'parent' compound for SAR studies investigating the Nrf2/HO-1 axis. As detailed in Section 3, pinocembrin is the prototypical non‑oxygenated flavanone, lacking the B‑ring hydroxyl groups present in naringenin and eriodictyol [2]. This structural simplicity allows medicinal chemists and pharmacologists to systematically introduce substituents (e.g., hydroxyl, methoxy groups) and quantify their impact on Nrf2 induction, target engagement, and downstream gene expression. The pure, stereodefined (R)-enantiomer ensures that any observed SAR trends are not confounded by stereochemical mixtures.

Translational Biomarker Development for Pinocembrin‑Based Stroke Therapeutics

Given that the pinocembrin racemate is in Phase II clinical trials for acute ischemic stroke [1], pure (R)-pinocembrin is a critical tool for developing and validating target engagement biomarkers or pharmacokinetic‑pharmacodynamic (PK‑PD) models. Researchers can use the pure enantiomer to establish stereospecific assays (e.g., chiral LC‑MS/MS methods) to monitor the disposition and metabolism of each enantiomer from the racemate in preclinical species and human subjects. This application is essential for the continued clinical development and eventual regulatory approval of pinocembrin‑based therapies.

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